molecular formula C16H17NO B2424261 3-(4-Aminophenyl)-1-(4-methylphenyl)-1-propanone CAS No. 87082-19-7

3-(4-Aminophenyl)-1-(4-methylphenyl)-1-propanone

Cat. No. B2424261
CAS RN: 87082-19-7
M. Wt: 239.318
InChI Key: MXTQUEFGSCNWIM-UHFFFAOYSA-N
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Description

“3-(4-Aminophenyl)-1-(4-methylphenyl)-1-propanone” is a chemical compound with the molecular formula C16H17NO .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates, was synthesized using a continuous flow microreactor system . Another study reported the synthesis of 1,3,5-triazine 4-aminobenzoic acid derivatives using conventional methods or microwave irradiation .

Scientific Research Applications

Photoinitiator Synthesis

The compound has been utilized in the synthesis of photoinitiators, which are crucial in photochemical processes. For instance, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, a derivative of this compound, was synthesized through a series of reactions including Friedel-Crafts acylation and bromination. This derivative is a new water-soluble photoinitiator, demonstrating the potential use of 3-(4-Aminophenyl)-1-(4-methylphenyl)-1-propanone in developing new photoinitiating systems (Zeng, 2003).

Chiral Synthesis

This compound also plays a role in the synthesis of chiral intermediates, essential for producing enantiomerically pure pharmaceuticals. A study on asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis, highlights its application. This process used microbial reductases to convert 3-chloro-1-phenyl-1-propanone to its (S)-alcohol form (Choi et al., 2010).

Electron-Transfer Reactions

In electron-transfer reactions, aromatic alpha, beta-epoxy ketones, similar to 3-(4-Aminophenyl)-1-(4-methylphenyl)-1-propanone, have been studied for their reactivity. These studies provide insights into reaction mechanisms involving cation radical-assisted rearrangements and proton transfer, contributing to understanding the chemistry of similar compounds (Hasegawa et al., 1997).

Polymer Photochemistry

In polymer science, derivatives of this compound are used to study photochemical reactions in different environments. For instance, the photochemistry of 1-(4-methylphenyl)-3-phenyl-2-propanone in polyethylene films was investigated to understand the nature of reaction cavities and their influence on radical motions (Bhattacharjee et al., 2004).

Antibacterial Activity

Additionally, the compound's derivatives have shown potential antibacterial activities. For example, amino-heterocyclic compounds coupled with oxime-ether group exhibited significant in vitro antibacterial activities (Hu et al., 2006).

Cytotoxic Agent Synthesis

Finally, 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, potentially potent cytotoxic agents, have been synthesized for medical applications. These compounds, including derivatives of 3-(4-Aminophenyl)-1-(4-methylphenyl)-1-propanone, demonstrate the compound's relevance in developing new therapeutic agents (Mete et al., 2007).

properties

IUPAC Name

3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10H,6,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTQUEFGSCNWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327890
Record name 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one

CAS RN

87082-19-7
Record name 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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